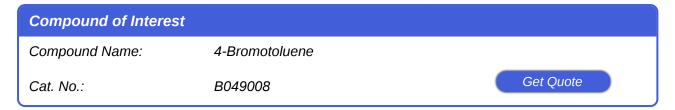


# Palladium-Catalyzed Cross-Coupling Reactions

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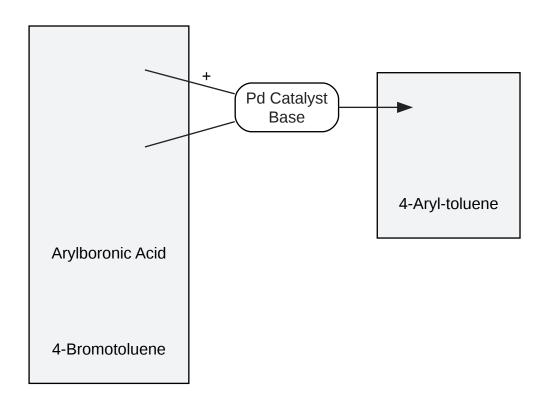


**4-Bromotoluene** is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.

### **Suzuki-Miyaura Coupling**

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an organohalide with an organoboron compound. **4-Bromotoluene** reacts with arylboronic acids to yield substituted biphenyls, which are common scaffolds in pharmaceuticals and liquid crystals.[6][7]





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Caption: General scheme of the Suzuki-Miyaura coupling with 4-Bromotoluene.

Table 1: Suzuki-Miyaura Coupling of 4-Bromotoluene - Reaction Conditions and Yields

Couplin g Partner	Catalyst / Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Referen ce
Phenylb oronic acid	Pd(OAc) <sub>2</sub> / TDTAT	K₂CO₃	Water	80	1	95	[6]
p- Toluenes ulfinate	Pd(OAc)2 / dppe	CaO	NMP	150	8	86	[8]

| Phenylboronic acid | Polyionic gel-Pd(0) | CsF | DMF/Water | 95 | Flow | ~95 |[9] |



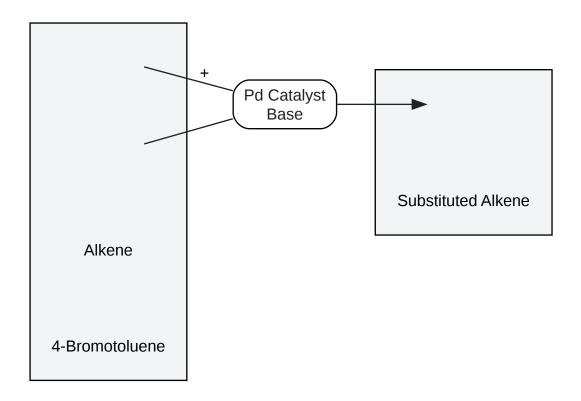
Experimental Protocol: Synthesis of 4,4'-Dimethylbiphenyl[8]

- Reaction Setup: In a 100 mL round-bottom flask, combine 4-bromotoluene (3.42 g, 20 mmol), sodium p-toluenesulfinate (3.56 g, 20 mmol), palladium acetate (0.0225 g, 0.1 mmol), 1,2-bis(diphenylphosphino)ethane (dppe) (0.0478 g, 0.12 mmol), and calcium oxide (6.73 g, 120 mmol).
- Solvent Addition: Add 60 mL of N-methyl-2-pyrrolidone (NMP) to the flask.
- Reaction Conditions: Place the flask under a nitrogen atmosphere and heat the mixture to 150°C with stirring for 8 hours.
- Work-up and Analysis: After cooling to room temperature, the reaction mixture is analyzed by high-performance liquid chromatography (HPLC) to determine the yield of 4,4'dimethylbiphenyl. The reported yield is 86%.[8]
- Purification: The product can be purified by recrystallization or column chromatography.

### **Heck-Mizoroki Reaction**

The Heck reaction couples **4-bromotoluene** with an alkene, such as styrene, to form a substituted alkene. This reaction is pivotal for synthesizing stilbene derivatives and other complex olefinic compounds.[2][10]





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Caption: General scheme of the Heck-Mizoroki reaction with **4-Bromotoluene**.

Table 2: Heck Reaction of **4-Bromotoluene** with Styrene - Conditions and Yields | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)<sub>2</sub> / DAB-Cy | Cs<sub>2</sub>CO<sub>3</sub> | DMF | 140 | 24 | 98 | [11] | | In situ Pd-NHC |  $K_2CO_3$  | NMP | 120 | 2 | >95 | [5] | | Pd(OAc)<sub>2</sub> / [PAIM][NTf<sub>2</sub>] | [PAIM][NTf<sub>2</sub>] (IL) | [BMIM][PF<sub>6</sub>] | 120 | 1 | 96 | [11] |

Experimental Protocol: Heck Reaction with Styrene[11]

- Reaction Setup: To a reaction vessel, add 4-bromotoluene (1 mmol), styrene (1.5 mmol),
   Pd(OAc)<sub>2</sub> (0.01 mmol), 1,4-dicyclohexyl-diazabutadiene (DAB-Cy) ligand (0.01 mmol), and
   CS<sub>2</sub>CO<sub>3</sub> (2 mmol).
- Solvent Addition: Add 3 mL of dimethylformamide (DMF).
- Reaction Conditions: Seal the vessel and heat the mixture to 140°C for 24 hours.

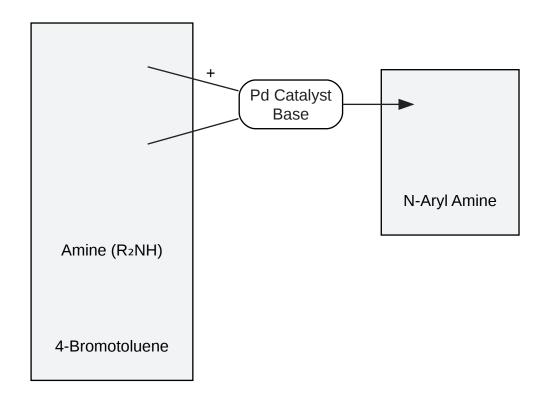


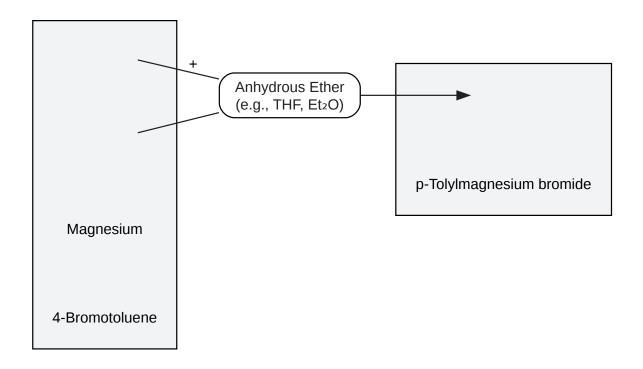
 Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the trans-4-methylstilbene product.

# **Buchwald-Hartwig Amination**

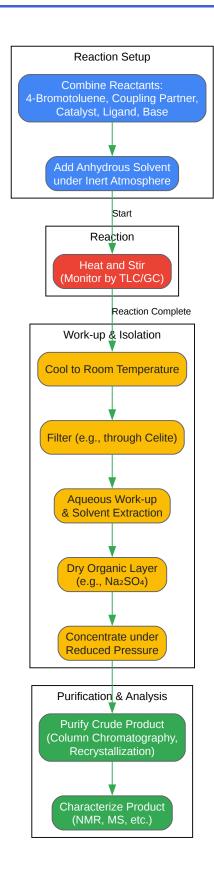
This reaction is a cornerstone for forming C-N bonds, enabling the synthesis of N-arylated amines from **4-bromotoluene** and a primary or secondary amine.[12] It is widely used in the pharmaceutical industry for synthesizing amine-containing drug candidates.[13]











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